Nanomolar TSHR antagonism: Potency within 3-fold of the clinical-stage comparator SYD5115 across rat and human orthologs
This compound exhibits potent, consistent TSHR antagonism across species orthologs. In a TR-FRET cAMP assay, it inhibited rat TSHR in FRTL-5 cells with an IC50 of 68 nM and human TSHR in HEK293 cells with an IC50 of 71 nM, showing less than 5% interspecies potency variation [1]. By comparison, the clinical-stage TSHR antagonist SYD5115 achieves IC50 values of 22 nM in FRTL5 and 62 nM in HEK293-hTSHR cells in the same assay format, placing the target compound within ~3-fold of an advanced lead [2]. The widely cited antagonist ANTAG3 (ML224) has a reported IC50 of 2.3 μM, making the target compound approximately 30-fold more potent .
| Evidence Dimension | TSHR antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50: 68 nM (rat TSHR, FRTL-5), 71 nM (human TSHR, HEK293) [1] |
| Comparator Or Baseline | SYD5115: IC50 22 nM (rat FRTL5), 62 nM (human HEK293-hTSHR) [2]; ANTAG3/ML224: IC50 2.3 μM ; VA-K-14: IC50 12.3 μM |
| Quantified Difference | ~3× less potent than SYD5115; ~30× more potent than ANTAG3; ~170× more potent than VA-K-14 |
| Conditions | Eu-cAMP tracer-based TR-FRET assay; 2 h incubation; FRTL-5 cells (rat) and HEK293 cells (human) |
Why This Matters
Procurement teams screening for TSHR chemical probes should select this compound when a balance of nanomolar potency, <5% species variability, and a synthetically accessible scaffold is required, as opposed to the more optimized but structurally distinct SYD5115 series.
- [1] BindingDB, BDBM50614119: TSHR IC50 68 nM (rat FRTL-5), 71 nM (human HEK293); FSHR IC50 2,550 nM (retrieved April 2026). View Source
- [2] MedChemExpress, SYD5115 product page: IC50 22 nM in rat FRTL5 and HEK293-hTSHR cells (retrieved April 2026). View Source
